1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C11H12N2O. It is characterized by a pyrazole ring substituted with a phenyl group and an ethan-1-ol moiety.
Preparation Methods
The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Reduction: The final step involves the reduction of the carbonyl group to form the ethan-1-ol moiety
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone.
Reduction: Reduction reactions can further modify the ethan-1-ol moiety.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in cardiovascular research.
Biological Studies: The compound is used to study cholinergic-nitric oxide signaling pathways.
Materials Science: It may be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to affect cardiovascular function by modulating cholinergic-nitric oxide signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be compared with similar compounds such as:
1-(1-phenyl-1H-pyrazol-4-yl)methanol: This compound has a similar structure but lacks the ethan-1-ol moiety.
1-(1-phenyl-1H-pyrazol-4-yl)ethanone: This compound has a ketone group instead of the ethan-1-ol moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLPGXWBQXLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.